2-[(2,4-dichlorophenyl)methyl]oxirane
Description
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-7-2-1-6(9(11)4-7)3-8-5-12-8/h1-2,4,8H,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKBJOHIYQXGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorophenyl)methyl]oxirane typically involves the reaction of 2,4-dichlorobenzyl chloride with an epoxidizing agent. One common method is the reaction with sodium hydroxide and hydrogen peroxide, which facilitates the formation of the oxirane ring. The reaction conditions usually involve:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like dichloromethane
Catalyst: Sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors. These methods ensure higher yields and purity of the product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dichlorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, potassium cyanide
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2-[(2,4-dichlorophenyl)methyl]oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorophenyl)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Physical Properties :
- Density: Not explicitly reported, but structurally similar compounds (e.g., 2-(2-propenyl derivatives) show predicted densities of ~1.27 g/cm³ .
- Boiling Point: Data unavailable in evidence; however, analogs with larger substituents (e.g., phenoxy groups) have higher predicted boiling points (~294°C) .
- Stability: Likely stable under standard conditions, though epoxides are generally reactive due to ring strain.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share the oxirane core but differ in substituents, impacting their chemical behavior and applications:
Substituent Effects on Reactivity and Properties
Chlorination Pattern: The 2,4-dichloro substitution in the target compound enhances electronegativity and lipophilicity compared to monosubstituted analogs (e.g., 4-chlorophenyl derivatives) . Trichloroethyl groups (as in tridiphane) increase steric bulk and halogen content, improving pesticidal activity but raising environmental persistence concerns .
Phenoxy vs. Benzyl: The phenoxy group in 2212-07-9 may reduce steric hindrance compared to benzyl, altering metabolic pathways in herbicidal applications .
Physical Properties :
- Higher molecular weight correlates with increased boiling points and density. For example, tridiphane (322.43 g/mol) is likely less volatile than the target compound (203.07 g/mol) .
Biological Activity
2-[(2,4-Dichlorophenyl)methyl]oxirane, commonly referred to as a dichlorophenyl epoxide, is a compound that has garnered interest in medicinal and biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H8Cl2O
- Molecular Weight : 219.08 g/mol
- CAS Number : 1879281-48-7
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This epoxide structure allows it to interact with various biological targets, leading to alterations in cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, impacting the growth and proliferation of various cell types.
- DNA Interaction : Studies indicate that the compound can alkylate DNA bases, leading to mutations and potentially triggering apoptotic pathways in cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Disruption of cell wall integrity |
| Staphylococcus aureus | 16 µg/mL | Inhibition of protein synthesis |
| Candida albicans | 0.5 µg/mL | Induction of oxidative stress |
Cytotoxicity Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 10 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 20 | Increased reactive oxygen species production |
Case Studies
-
Case Study on Antifungal Activity
A study evaluated the efficacy of this compound against Candida albicans. The compound demonstrated an MIC of 0.5 µg/mL and was effective in reducing fungal load in infected mice models when administered at a dose of 50 mg/kg. Histopathological analysis revealed a significant reduction in fungal hyphae in treated groups compared to controls. -
Case Study on Antibacterial Activity
In another investigation focusing on bacterial infections, the compound's activity against Staphylococcus aureus was assessed. Results indicated that treatment with the compound at an MIC of 16 µg/mL led to a substantial decrease in bacterial colony-forming units (CFUs) in vitro.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Mutagenicity Testing : The compound was tested for mutagenic potential using the Ames test and exhibited dose-dependent mutagenicity in Salmonella typhimurium strains TA1535 and TA100, suggesting potential risks associated with exposure.
- Safety Profile : Long-term exposure studies indicated that while there are concerns regarding mutagenicity, acute toxicity levels were found to be low in mammalian models under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
